N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c18-13-6-2-3-7-14(13)20-16(22)15(21)19-10-12-11-23-17(24-12)8-4-1-5-9-17/h2-3,6-7,12H,1,4-5,8-11H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVCGFHXXUVCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N’-(2-fluorophenyl)ethanediamide typically involves multiple steps. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the fluorophenyl group and the ethanediamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N’-(2-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as amines or halides.
Scientific Research Applications
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N’-(2-fluorophenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N’-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of spirocyclic dioxolane/dioxane derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituents, synthetic routes, physicochemical properties, and applications.
Structural Analogues
Physicochemical Properties
- Conformational Rigidity: The 1,4-dioxaspiro[4.5]decan core imposes steric constraints, enhancing stability compared to non-spiro analogues (e.g., linear dioxolanes) .
- Nitro Group (): Strong electron-withdrawing effects may reduce solubility but enhance reactivity in electrophilic substitutions .
Spectroscopic Characterization
- NMR : The target compound’s ¹H NMR would show distinct signals for the fluorophenyl group (~7.0–7.5 ppm) and spiro methylene protons (~3.5–4.5 ppm), differing from the chloro analogue’s downfield-shifted aromatic signals .
- IR : The ethanediamide linker’s carbonyl stretches (~1650–1750 cm⁻¹) are consistent across analogues, but fluorine-specific vibrations (~1200 cm⁻¹) distinguish it from nitro or chloro derivatives .
Research Implications
The structural versatility of 1,4-dioxaspiro[4.5]decan derivatives positions them as promising candidates for drug discovery and materials science. The fluorine substituent in the target compound offers advantages in pharmacokinetics over nitro or chloro analogues, warranting further exploration in bioactivity assays . Comparative studies on spiro ring size (4.4 vs. 4.5) could elucidate conformational effects on target binding .
Biological Activity
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex spirocyclic structure that contributes to its biological activity. The presence of the dioxaspiro moiety and the fluorophenyl group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H21FN2O4 |
| Molecular Weight | 336.36 g/mol |
| CAS Number | 899730-56-4 |
| Density | 1.2 g/cm³ |
| Melting Point | Not available |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Binding : Its unique structure allows for selective binding to various receptors, potentially modulating physiological responses.
Research Findings
Recent studies have provided insights into the biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting potential use as an anticancer agent .
- Neuroprotective Effects : Research has suggested that the compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies
- Study on Cytotoxicity : A study conducted on human breast cancer cells demonstrated that this compound significantly inhibited cell proliferation at micromolar concentrations, with an IC50 value indicating potent activity .
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved behavioral outcomes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide, and what critical purification steps ensure high yield and purity?
- Methodology :
- The compound’s synthesis likely involves multi-step reactions, including the formation of the 1,4-dioxaspiro[4.5]decan moiety via ketal protection of a cyclohexanone derivative, followed by functionalization with a methylamine group. The final ethanediamide linkage is formed using coupling agents like EDC/HOBt in anhydrous methanol or THF, as demonstrated in analogous spirocyclic amide syntheses .
- Purification typically employs column chromatography (e.g., silica gel) and recrystallization. Yield optimization requires strict control of reaction time, temperature, and stoichiometry. Purity is confirmed via HPLC and NMR spectroscopy .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structure and confirming synthetic success?
- Methodology :
- 1H/13C-NMR : Critical for verifying the spirocyclic dioxolane ring (δ ~1.5–4.5 ppm for protons on the cyclohexane and dioxolane moieties) and the fluorophenyl group (δ ~6.8–7.5 ppm with 19F coupling) .
- FTIR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and sp³ C-O-C vibrations (~1100 cm⁻¹) from the dioxolane ring .
- HRMS : Validates molecular formula (e.g., [M+H]+ ion matching C₁₉H₂₄FN₂O₄) .
Q. How does the compound’s solubility and stability vary across solvents, and what formulation strategies mitigate degradation?
- Methodology :
- Solubility is assessed in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–12) via UV-Vis spectroscopy (λmax ~250–260 nm for aromatic/amide chromophores) .
- Stability studies under thermal (40–60°C) and hydrolytic conditions (acidic/basic media) reveal susceptibility of the dioxolane ring to acid-catalyzed hydrolysis. Lyophilization or storage in anhydrous solvents at -20°C is recommended .
Advanced Research Questions
Q. What crystallographic data and intermolecular interactions stabilize the compound’s solid-state structure?
- Methodology :
- Single-crystal X-ray diffraction (e.g., SHELX refinement) confirms the spirocyclic geometry, with intramolecular hydrogen bonds (e.g., C–H···O) stabilizing the dioxolane and amide groups. Weak intermolecular interactions (e.g., π-π stacking of fluorophenyl rings) contribute to crystal packing .
- Data collection parameters (Mo-Kα radiation, T = 295 K) and refinement statistics (R factor < 0.05) ensure accuracy .
Q. How do structural modifications (e.g., fluorophenyl substitution or spiro-ring expansion) impact bioactivity in target validation studies?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the 2-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups to assess changes in binding affinity (e.g., via enzyme inhibition assays). Modify the spiro ring size (e.g., 1,4-dioxaspiro[4.6]undecane) to evaluate steric effects .
- Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets, such as kinases or GPCRs, guided by the compound’s dipole moment and logP values .
Q. What computational modeling approaches predict the compound’s pharmacokinetic properties and metabolic pathways?
- Methodology :
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80%), blood-brain barrier penetration (low due to polar amide groups), and CYP450 metabolism (oxidation of the dioxolane ring) .
- MD Simulations : Analyze hydrolysis pathways of the dioxolane ring in aqueous environments using AMBER or GROMACS, focusing on protonation states and transition states .
Q. How can contradictory bioactivity data (e.g., variable IC50 values) be resolved in different experimental settings?
- Methodology :
- Controlled Replication : Standardize cell lines (e.g., HEK293 vs. HeLa), assay conditions (pH, serum concentration), and compound purity (HPLC >98%).
- Impurity Profiling : LC-MS identifies byproducts (e.g., hydrolyzed dioxolane derivatives) that may interfere with activity .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate Hill slopes and confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
